molecular formula C10H14N4O B1384570 1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1094253-40-3

1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1384570
CAS No.: 1094253-40-3
M. Wt: 206.24 g/mol
InChI Key: DEKNRIWRNXEUHY-UHFFFAOYSA-N
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Description

1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tert-butyl group at position 1 and a methyl group at position 4. The tert-butyl group enhances steric bulk and metabolic stability, while the methyl group at position 6 may influence electronic properties and binding interactions. The compound is registered under CAS No. 1094377-59-9 and is marketed for medicinal research .

Properties

IUPAC Name

1-tert-butyl-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-6-12-8-7(9(15)13-6)5-11-14(8)10(2,3)4/h5H,1-4H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKNRIWRNXEUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(C)(C)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the following steps:

  • Condensation Reaction: The initial step involves the condensation of a suitable pyrazole derivative with a derivative of pyrimidine under acidic or basic conditions.

  • Substitution Reaction: The resulting intermediate undergoes a substitution reaction where the tert-butyl group is introduced at the appropriate position on the pyrazolo[3,4-d]pyrimidine ring.

  • Methylation: Finally, the compound is methylated to introduce the methyl group at the 6-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Introduction to 1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

This compound (CAS No. 1094253-40-3) is a synthetic compound with significant potential in scientific research and various applications. This article explores its applications, focusing on its role in medicinal chemistry, material science, and other relevant fields.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features allow it to interact with biological targets implicated in tumor growth and proliferation.
  • Antiviral Properties : Preliminary studies suggest that the compound could have antiviral activity, potentially inhibiting viral replication mechanisms.

Enzyme Inhibition Studies

This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways:

  • Kinase Inhibitors : It has been evaluated for its ability to inhibit kinases that play crucial roles in cell signaling and cancer progression. These studies are vital for developing targeted cancer therapies.

Material Science

In material science, this compound is being explored for its properties as a building block in the synthesis of novel materials:

  • Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific thermal and mechanical properties.

Agrochemicals

The potential use of this compound in agrochemicals is also under investigation:

  • Pesticide Development : Its structural characteristics may contribute to the development of new pesticides with improved efficacy and reduced environmental impact.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of cyclin-dependent kinases (CDKs) demonstrated that derivatives of this pyrazolo[3,4-d]pyrimidinone exhibited significant inhibitory activity. This finding supports further exploration into its use as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism by which 1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are highly dependent on substituent positions and types. Below is a comparative analysis:

Compound Name Substituents (Position) Key Functional Features Biological Activity References
1-tert-butyl-6-methyl-... 1-tert-butyl, 6-methyl Enhanced lipophilicity, metabolic stability Medicinal use (unspecified)
3,6-Dimethyl-1-phenyl-... 1-phenyl, 3,6-dimethyl Aromatic and alkyl substitutions Antitumor (IC₅₀ = 11 µM, MCF-7)
5-Amino-6-arylamino-... 5-amino, 6-arylamino Polar amino/arylamino groups Antifungal (Botrytis cinerea)
Allopurinol None (base structure) Unsubstituted core Gout treatment (Xanthine oxidase)
4-Chloro-6-(chloromethyl)-1-methyl-... 1-methyl, 4-chloro, 6-chloromethyl Reactive chloro groups Pharmacological intermediate
6-(Pyridin-2-yl)-1-(3-trifluoromethylphenyl)... 1-(CF₃-phenyl), 6-pyridinyl Electron-withdrawing CF₃, pyridine moiety Not reported (structural novelty)

Key Differences and Implications

The methyl group at position 6 offers minimal steric interference, possibly favoring target binding .

Functional Group Effects: Chloro/Chloromethyl (): Chlorine atoms in 4-chloro-6-(chloromethyl)-1-methyl-... increase reactivity, making it a versatile intermediate for further derivatization . Amino/Arylamino (): Amino groups at position 5 and arylamino at position 6 enhance hydrogen-bonding capacity, critical for antifungal activity against Sclerotinia sclerotiorum .

Biological Activity: The unsubstituted core of allopurinol () demonstrates that even minimal substitution can yield therapeutic utility, albeit through a different mechanism (xanthine oxidase inhibition). Antitumor activity in 3,6-dimethyl-1-phenyl-... (IC₅₀ = 11 µM) suggests that substitutions at positions 3 and 6 may synergize to enhance cytotoxicity .

Biological Activity

1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS Number 1094253-40-3
IUPAC Name This compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The pyrazolo[3,4-d]pyrimidine scaffold is known to mimic adenosine triphosphate (ATP), allowing it to act as an inhibitor of several kinases and receptors involved in cancer progression and other diseases.

Key Mechanisms:

  • Kinase Inhibition : The compound exhibits inhibitory activity against various kinases, including epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways .
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest .

Anticancer Properties

Several studies have demonstrated the potential of this compound as an anticancer agent:

  • In vitro Studies : The compound has shown significant anti-proliferative effects against various cancer cell lines. For instance:
    • In A549 (lung cancer) and HCT-116 (colon cancer) cell lines, it exhibited IC50 values of approximately 8.21 µM and 19.56 µM respectively .
    • Molecular docking studies confirmed its binding affinity to EGFR and its potential to inhibit mutant forms of EGFR .
  • Case Studies : In a comparative study involving derivatives of pyrazolo[3,4-d]pyrimidines, this compound was noted for its superior efficacy against both wild-type and mutant EGFR .

Antiviral Activity

Recent investigations have also highlighted antiviral properties:

  • The compound displayed low micromolar antiviral activity against Zika virus (ZIKV), suggesting that it may serve as a scaffold for developing new antiviral agents .

Research Findings

A summary of key findings from various studies on this compound is presented below:

Study ReferenceBiological ActivityKey Findings
Anticancer ActivityIC50 values of 8.21 µM (A549) and 19.56 µM (HCT-116). Induces apoptosis via BAX/Bcl-2 ratio increase.
Antiviral ActivityExhibited low micromolar activity against ZIKV.
Kinase InhibitionEffective against EGFR and related kinases; potential for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

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